tert-butyl3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-12(2,3)16-11(14)10-9(13)7-6-15-5-4-8(7)17-10/h4-6,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKHPUYRZPULNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=C(S1)CCOC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds through a nucleophilic thiolate attack on the pyranone carbonyl, followed by cyclization to form the thienopyran core. Key optimization parameters include:
- Surfactant Selection : Cetyltrimethylammonium bromide (CTAB) proved optimal, enhancing substrate solubility and reaction efficiency.
- Base Catalysis : Triethylamine (100 mol%) facilitated deprotonation and thiolate formation.
- Temperature and Solvent : Reactions conducted in water at 80°C achieved yields of 93% .
A comparative analysis of surfactants and bases is summarized in Table 1.
Table 1. Optimization of Reaction Conditions for Thieno[3,2-c]Pyran Synthesis
| Condition Variation | Yield (%) |
|---|---|
| CTAB + Triethylamine (100 mol%) | 93 |
| Without Surfactant | 54 |
| Without Base | 50 |
| CTAB + Triethylamine (40 mol%) | 92 |
| Sodium Dodecyl Sulfate + Triethylamine | 84 |
Purification and Sustainability
The aqueous reaction medium allows simple purification by filtration and washing with lukewarm water, eliminating chromatographic methods. Notably, the solvent system is reusable for six cycles with minimal yield reduction (≤5% per cycle). This aligns with green chemistry principles by reducing waste and energy consumption.
Structural Characterization and Validation
The synthesized compound was unequivocally characterized using spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR) : $$^1$$H NMR spectra confirmed the presence of the tert-butyl group (δ 1.45 ppm, singlet) and amino proton (δ 5.32 ppm, broad).
- X-Ray Diffraction : Single-crystal analysis revealed a planar thienopyran system with a dihedral angle of 3.2° between the thiophene and pyran rings, stabilizing the structure through intramolecular hydrogen bonding.
Comparative Analysis with Alternative Methods
While the aqueous method is predominant, earlier approaches suffered from limitations:
- Metal-Catalyzed Cyclizations : Palladium or copper catalysts enabled alkynylation-cyclization sequences but required inert conditions and toxic solvents.
- Iodolactonization : Iodine-mediated methods afforded moderate yields (50–65%) but generated stoichiometric waste.
The green synthesis method surpasses these in yield (65–95%), scalability, and environmental compatibility.
Applications and Derivative Synthesis
The tert-butyl ester group in the compound serves as a protective moiety, enabling further functionalization. Notable applications include:
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Performed under inert atmosphere conditions to prevent unwanted side reactions.
Substitution: Often carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of compounds related to the thieno[3,2-c]pyran structure. For instance, derivatives have shown significant activity comparable to ascorbic acid, indicating their potential as therapeutic agents against oxidative stress-related diseases .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties through in vivo studies. In one study, derivatives were tested against standard drugs like indomethacin using a carrageenan-induced rat paw edema model. The results indicated promising anti-inflammatory activities with inhibition rates ranging from 39% to 54% .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding affinities of these compounds with various biological targets. For example, compounds derived from thieno[3,2-c]pyran structures have been investigated for their interaction with enzymes such as 5-lipoxygenase (5-LOX), which is crucial in inflammatory pathways. These studies suggest that further optimization could lead to more effective inhibitors .
Material Science Applications
Beyond biological applications, tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate has potential uses in materials science:
- Dyes and Pigments : The structural characteristics of thiophene derivatives make them suitable for use in dyes due to their ability to absorb light effectively.
- Conductivity-Based Sensors : The electronic properties of thieno[3,2-c]pyran derivatives allow for their application in sensor technology where conductivity changes can indicate specific chemical interactions.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights structural and synthetic differences between the target compound and related analogs:
*Inferred molecular weight based on tert-butyl substitution (C12H17NO3S).
Key Observations :
- Core Structure: The target compound’s thieno[3,2-c]pyran core differs from the pyrano[3,2-c]quinolin in (quinoline vs. thiophene ring) and the thieno[2,3-c]pyridine in (pyridine vs. pyran ring).
- Substituents : The tert-butyl group in the target compound may enhance steric bulk and solubility compared to ethyl or methyl esters in analogs. The unprotected amine (vs. boc-protected in ) suggests greater reactivity in nucleophilic or coordination chemistry .
Biological Activity
tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique thieno[3,2-c]pyran ring system, alongside an amino group and a tert-butyl ester, which contribute to its reactivity and biological properties. This article explores the synthesis, biological activities, and potential applications of this compound.
- Molecular Formula : C12H17NO3S
- Molecular Weight : 255.33 g/mol
- CAS Number : 2172253-53-9
Synthesis
The synthesis of tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate typically involves multi-step organic reactions. A common method includes cyclization reactions using appropriate precursors under controlled conditions. Solvents like dichloromethane or ethanol and catalysts such as triethylamine are often employed to facilitate the reaction .
Antimicrobial Properties
Recent studies have indicated that tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to programmed cell death .
Neuroprotective Effects
Preliminary studies suggest that tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate may have neuroprotective effects. It has been shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Case Studies
| Study | Findings | |
|---|---|---|
| Study on Antimicrobial Efficacy | Demonstrated activity against E. coli and S. aureus | Effective as a potential antibacterial agent |
| Anticancer Research | Induced apoptosis in HeLa and MCF-7 cells | Promising candidate for cancer therapy |
| Neuroprotection Study | Reduced oxidative stress in neuronal cells | Potential therapeutic agent for neurodegenerative diseases |
The biological activity of tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate is attributed to its ability to interact with specific molecular targets within cells. For instance:
- Antimicrobial Action : Inhibition of cell wall synthesis.
- Anticancer Mechanism : Modulation of apoptotic pathways through caspase activation.
- Neuroprotective Mechanism : Reduction of reactive oxygen species (ROS) levels.
Q & A
Q. What are the standard synthetic protocols for preparing tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate?
The synthesis typically involves multi-step strategies, including protecting group chemistry and coupling reactions. For example, tert-butyl carbamate (Boc) groups are used to stabilize amines during intermediate steps. A representative protocol involves:
- Boc protection of an amino group under anhydrous conditions (e.g., using Boc₂O in DCM at -78°C) to prevent side reactions .
- Coupling with halogenated pyrimidines or similar electrophiles using catalysts like Pd(PPh₃)₂Cl₂ and CuI in THF or DMAc at elevated temperatures (~80°C) .
- Cyclization or ring-closing steps to form the thieno-pyran core, often facilitated by bases like NaHCO₃ .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm the structure and stereochemistry of the fused thieno-pyran system and tert-butyl group .
- Mass Spectrometry (ESI+) : For molecular weight verification (e.g., observed m/z 469 [M + H]⁺ in similar intermediates) .
- X-ray Crystallography : To resolve ambiguous stereochemistry or confirm crystal packing, as demonstrated in related heterocyclic systems .
Q. How does the tert-butyl group influence the compound’s stability and reactivity during synthesis?
The tert-butyl group acts as a steric shield, protecting reactive amines from undesired nucleophilic attacks or oxidation. Its stability under basic conditions and ease of removal via acidic hydrolysis (e.g., TFA) make it ideal for multi-step syntheses .
Advanced Research Questions
Q. What catalytic systems enhance the efficiency of cross-coupling reactions involving this compound?
Optimized conditions for coupling halogenated partners (e.g., 2,4-dichloro-5-iodopyrimidine) include:
- Palladium Catalysts : Pd(PPh₃)₂Cl₂ for Suzuki-Miyaura or Buchwald-Hartwig couplings .
- Copper(I) Iodide : To facilitate Sonogashira-like alkyne couplings, as seen in reactions with 3,3-diethoxyprop-1-yne .
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMAc) improve solubility and reaction rates .
Q. How can researchers assess the radical scavenging potential of this compound using DPPH assays?
Methodological parallels from studies on structurally related antioxidants (e.g., thieno[3,2-c]pyridin-2-one derivatives) include:
Q. What are the key considerations for minimizing by-products during the synthesis of the thieno-pyran core?
Strategies include:
- Temperature Control : Low temperatures (-78°C) during Boc protection to suppress side reactions .
- Purification Techniques : Column chromatography (silica gel, EtOAc/hexane gradients) to isolate intermediates .
- Reagent Stoichiometry : Precise molar ratios of coupling partners (e.g., 1:1.2 for amine:halogenated pyrimidine) to avoid excess reagent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
